molecular formula C17H16N4OS2 B11435104 4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No.: B11435104
M. Wt: 356.5 g/mol
InChI Key: ISTIFWBZRCZPGV-UHFFFAOYSA-N
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Description

4-(4-Isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a heterocyclic compound characterized by a fused thieno-triazolo-pyrimidine core. Key structural features include:

  • 4-(4-Isopropylbenzyl) substitution: A bulky aromatic substituent that may improve lipophilicity and membrane permeability.
  • Thieno[2,3-e] fusion: A thiophene ring fused to the triazolo-pyrimidine system, contributing to π-π stacking interactions with biomolecules.

This compound belongs to a class of molecules explored for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition, due to structural similarities with purine-based drugs .

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

8-[(4-propan-2-ylphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C17H16N4OS2/c1-10(2)12-5-3-11(4-6-12)9-20-15(22)14-13(7-8-24-14)21-16(20)18-19-17(21)23/h3-8,10H,9H2,1-2H3,(H,19,23)

InChI Key

ISTIFWBZRCZPGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves multiple steps. One common synthetic route includes the reaction of thiouracil with hydrazonoyl chlorides under specific conditions to form the triazolopyrimidine scaffold . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of 4-(4-isopropylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be contextualized by comparing it to structurally related derivatives (Table 1).

Table 1: Structural and Biological Comparison of Thieno-Triazolo-Pyrimidine Derivatives

Compound Name Structural Features Biological Activity Reference
This compound 1-Thioxo, 4-(4-isopropylbenzyl) Potential enzyme inhibition (inferred)
1-((3-Bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 3-Bromobenzylthio, butyl substitution Enhanced lipophilicity; antitumor activity (breast cancer cells)
1-(Phenylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Phenylthio, thiophen-2-ylmethyl Moderate anticancer activity
4-Phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Simple phenyl substitution Anti-inflammatory activity
1-(Benzothiazol-2-yl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Benzothiazole substitution Neuroprotective effects

Key Observations:

Thioether vs. Thioxo: Thioether-linked derivatives (e.g., phenylthio in ) show moderate activity, while the 1-thioxo group in the target compound may confer stronger electrophilic reactivity, favoring covalent interactions with cysteine residues in enzymes .

Activity Trends :

  • Anticancer activity is prevalent in derivatives with halogenated (e.g., bromine in ) or extended alkyl chains (e.g., butyl in ).
  • Anti-inflammatory and neuroprotective activities are associated with simpler aromatic substituents (e.g., phenyl in or benzothiazole in ).

Research Findings and Implications

The isopropyl group’s steric bulk may restrict binding to off-target enzymes, reducing toxicity .

Pharmacokinetic Advantages: Thieno-triazolo-pyrimidines with thioether or thioxo groups exhibit improved metabolic stability compared to oxygenated analogs, as sulfur atoms resist oxidative degradation .

Future Directions :

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the 4-isopropylbenzyl and 1-thioxo groups could optimize potency against specific targets (e.g., kinases or proteases).
  • In Vivo Testing : Compounds like the target derivative require evaluation in animal models to assess bioavailability and efficacy .

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